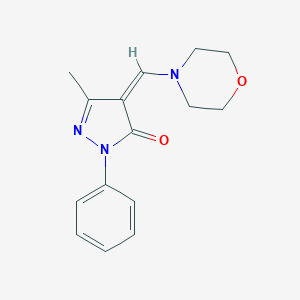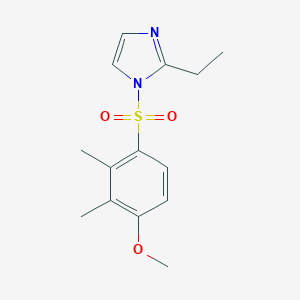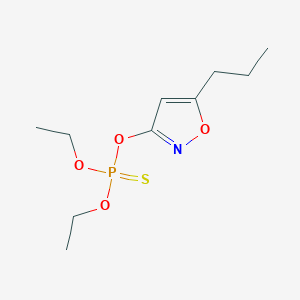
Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane, also known as DPOSP, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of phosphoranes and has been extensively studied for its potential applications in various fields such as biochemistry, pharmacology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane involves the formation of a covalent bond between the phosphorus atom of Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane and the active site of the enzyme or protein. This covalent bond disrupts the normal function of the enzyme or protein, leading to its inhibition. Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane has been shown to be a potent inhibitor of cholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane has been shown to have both biochemical and physiological effects. Biochemically, Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane inhibits the activity of cholinesterase, which leads to an accumulation of acetylcholine in the nervous system. Physiologically, this can lead to a range of effects such as muscle weakness, convulsions, and respiratory failure. Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane in lab experiments is its potency as an inhibitor. Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane has been shown to be effective at low concentrations, which makes it a useful tool for studying the activity of enzymes and proteins. However, one of the limitations of using Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane is its potential toxicity. Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane can have adverse effects on the nervous system and other organs, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for the use of Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane in scientific research. One area of interest is the development of new drugs that target cholinesterase for the treatment of Alzheimer's disease. Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane has been shown to be a potent inhibitor of cholinesterase, and further research may lead to the development of more effective drugs. Another area of interest is the study of the interaction between proteins and nucleic acids, which is essential for many biological processes. Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane has been used as a tool for studying this interaction, and further research may lead to a better understanding of this process. Overall, Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane has great potential for use in scientific research, and further studies may lead to new discoveries and applications.
Conclusion:
In conclusion, Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane is a synthetic compound that has been widely used in scientific research. Its potency as an inhibitor of enzymes and proteins has made it a useful tool for studying various biological processes. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane have been discussed in this paper. Further research may lead to new discoveries and applications of Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane in various fields such as biochemistry, pharmacology, and medicinal chemistry.
Méthodes De Synthèse
The synthesis of Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane involves the reaction between 5-propyloxazole-3-carboxylic acid and diethyl phosphite in the presence of a catalyst such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with thionyl chloride to yield the final product. The purity and yield of Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane can be improved by using different solvents, reaction temperatures, and reaction times.
Applications De Recherche Scientifique
Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane has been extensively used in scientific research as a tool to study the mechanism of action of various enzymes and proteins. It has been shown to inhibit the activity of cholinesterase, an enzyme that plays a critical role in the nervous system. Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane has also been used to study the interaction between proteins and nucleic acids, which is essential for many biological processes such as DNA replication and transcription.
Propriétés
Numéro CAS |
18853-96-8 |
|---|---|
Formule moléculaire |
C10H18NO4PS |
Poids moléculaire |
279.3 g/mol |
Nom IUPAC |
diethoxy-[(5-propyl-1,2-oxazol-3-yl)oxy]-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H18NO4PS/c1-4-7-9-8-10(11-14-9)15-16(17,12-5-2)13-6-3/h8H,4-7H2,1-3H3 |
Clé InChI |
UJEMHANPBQJDTR-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=NO1)OP(=S)(OCC)OCC |
SMILES canonique |
CCCC1=CC(=NO1)OP(=S)(OCC)OCC |
Synonymes |
diethoxy-(5-propyloxazol-3-yl)oxy-sulfanylidene-phosphorane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



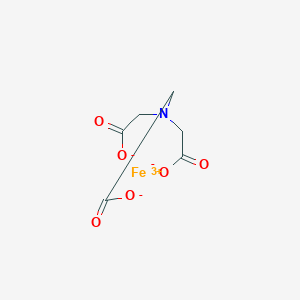
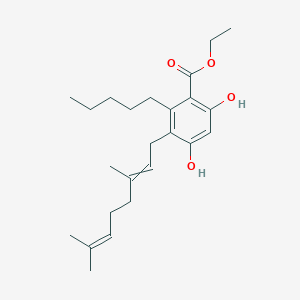
![Piperidine, 1-[[4-ethoxy-3-(1-methylpropyl)phenyl]sulfonyl]-](/img/structure/B230842.png)
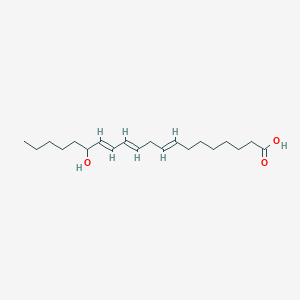



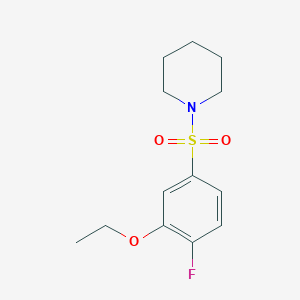
![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230868.png)
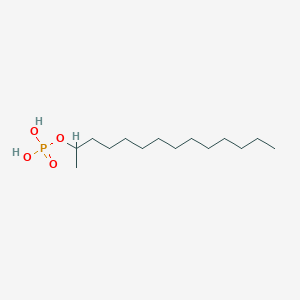
![1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230874.png)

